N-tert-Butoxycarbonyl-D-phenylglycine (Boc-D-Phg-OH, CAS 33125-05-2) is a specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS), pharmaceutical manufacturing, and asymmetric catalysis. As a white crystalline powder with a melting point of 88-91 °C, it exhibits high solubility in polar aprotic solvents like DMSO and methanol while remaining insoluble in water . The presence of the tert-butyloxycarbonyl (Boc) protecting group provides robust stability under basic and nucleophilic conditions, making it a critical precursor for the stepwise elongation of complex peptides . Industrially, it is procured as a chiral building block for semisynthetic beta-lactam antibiotics, as a resolving agent for NMR spectroscopy, and as a stereocontrolling additive in advanced organocascade reactions .
Generic substitution of Boc-D-Phg-OH with its closest analogs alters synthetic yield and stereochemical integrity. Substituting with Fmoc-D-Phg-OH introduces severe racemization risks; the alpha-proton of phenylglycine is highly acidic due to its benzylic position, leading to rapid base-catalyzed enolization during standard Fmoc piperidine deprotection cycles [1]. By employing the acid-labile Boc protecting group, this base-catalyzed epimerization pathway is completely bypassed. Furthermore, replacing it with the structural homolog Boc-D-Phe-OH (phenylalanine) alters the steric and electronic profile by adding a methylene spacer, which eliminates the target pharmacological activity required in downstream beta-lactam antibiotics and glycopeptides . Consequently, precise procurement of Boc-D-Phg-OH is required for maintaining enantiomeric purity and biological efficacy in Phg-dependent workflows.
The synthesis of phenylglycine-containing peptides requires specific protecting group strategies due to the acidity of the benzylic alpha-proton. When comparing protecting group strategies, the use of Fmoc-D-Phg-OH subjects the growing peptide to repeated basic conditions (e.g., 20% piperidine), which triggers significant racemization via enolization [1]. In contrast, Boc-D-Phg-OH relies on acidic deprotection (e.g., trifluoroacetic acid), which entirely avoids the base-catalyzed epimerization pathway, maintaining enantiomeric excess near initial purity levels.
| Evidence Dimension | Epimerization risk during deprotection cycles |
| Target Compound Data | Boc-D-Phg-OH maintains stereochemical integrity via acid-catalyzed (TFA) deprotection. |
| Comparator Or Baseline | Fmoc-D-Phg-OH suffers from significant racemization during base-catalyzed (piperidine) deprotection. |
| Quantified Difference | Complete avoidance of base-catalyzed enolization pathways compared to Fmoc alternatives. |
| Conditions | Standard SPPS deprotection protocols (TFA for Boc vs Piperidine for Fmoc). |
Buyers synthesizing Phg-rich peptides must select the Boc derivative to prevent catastrophic loss of chiral purity during routine elongation steps.
For the structural elucidation of chiral primary amines, Boc-D-Phg-OH is utilized as a derivatizing agent to assign absolute configurations via 1H NMR. Comparative application data indicates that Boc-D-Phg-OH provides distinct spectroscopic resolution and more reliable assignment results than the traditional industry standard, Mosher's acid ((R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid) . The bulky, rigid nature of the Boc-protected phenylglycine moiety creates distinct chemical shift anisotropies that facilitate clearer spectral interpretation .
| Evidence Dimension | Resolution and reliability in 1H NMR absolute configuration assignment. |
| Target Compound Data | Boc-D-Phg-OH yields clear, unambiguous chemical shift differences for diastereomeric amine derivatives. |
| Comparator Or Baseline | Mosher's acid ((R)-(+)-MTPA). |
| Quantified Difference | Provides clearer empirical assignment results than Mosher's acid for chiral primary amines. |
| Conditions | 1H NMR analysis of derivatized chiral primary amines. |
Analytical laboratories can procure this compound as a higher-performing, cost-effective alternative to Mosher's acid for absolute configuration determination.
Boc-D-Phg-OH serves as an acidic additive in complex organocascade reactions. In the [5+1] double Michael reaction between divinyl ketones and N-phenyl-protected pyrazolones, combining 9-amino-9-deoxy-epi-quinine with Boc-D-Phg-OH (as a co-catalyst) drives the formation of multistereogenic spiro[cyclohexanone-pyrazolones] [1]. This specific catalyst-additive pairing achieves a 98% yield of the target spiro-heterocycle with a diastereomeric ratio exceeding 20:1 and an enantiomeric excess of 99% [2]. Unprotected amino acids or standard Brønsted acids fail to provide the same steric and solubility profile required for this high-level stereocontrol.
| Evidence Dimension | Yield and stereoselectivity in [5+1] double Michael cascade reactions. |
| Target Compound Data | Up to 98% yield, >20:1 dr, 99% ee. |
| Comparator Or Baseline | Standard Brønsted acids or absence of the Boc-D-Phg-OH additive. |
| Quantified Difference | Enables near-quantitative yield and complete stereocontrol (99% ee) in complex spiro-annulation. |
| Conditions | Catalyzed by 9-amino-9-deoxy-epi-quinine and Boc-D-Phg-OH in organic solvent. |
Process chemists developing chiral spiro-heterocycles must procure this specific protected amino acid to achieve the necessary enantioselectivity and yield.
Directly following from its resistance to base-catalyzed racemization, Boc-D-Phg-OH is a necessary precursor for synthesizing glycopeptide antibiotics (e.g., vancomycin analogs) and other Phg-containing sequences where Fmoc chemistry would result in unacceptable chiral degradation [1].
Procured at scale to provide the essential D-phenylglycyl side chain required for manufacturing broad-spectrum antibiotics such as ampicillin and cephalexin, where the exact benzylic structure is required for oral bioavailability and target binding .
Utilized in analytical workflows as a highly resolving alternative to Mosher's acid, enabling precise 1H NMR structural elucidation of chiral primary amines through the formation of distinct diastereomeric complexes.
Employed as a co-catalyst alongside cinchona alkaloid derivatives to drive high-yield cascade cycloadditions, specifically for the construction of pharmaceutical spiro-heterocyclic scaffolds [2].
Irritant